

# 5-Bromo-2-(methylamino)benzoic acid molecular structure and weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Bromo-2-(methylamino)benzoic acid

**Cat. No.:** B1611904

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An In-depth Technical Guide to **5-Bromo-2-(methylamino)benzoic Acid**

## Abstract

This technical guide provides a comprehensive overview of **5-Bromo-2-(methylamino)benzoic acid**, a key chemical intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and materials science. It details the compound's molecular structure, physicochemical properties, a proposed synthetic pathway, analytical characterization methods, and essential safety and handling protocols. The guide is structured to deliver not just data, but also the underlying scientific rationale for the presented methodologies, ensuring a blend of theoretical knowledge and practical application.

## Molecular Identity and Physicochemical Properties

**5-Bromo-2-(methylamino)benzoic acid** is a substituted aromatic compound containing a carboxylic acid, a secondary amine, and a bromine atom. These functional groups dictate its chemical reactivity and physical properties, making it a versatile building block in organic synthesis.

## Molecular Structure

The structure consists of a benzoic acid core. A methylamino group (-NHCH<sub>3</sub>) is located at the C2 position (ortho to the carboxylic acid), and a bromine atom is at the C5 position (para to the methylamino group). The ortho-relationship between the amine and carboxylic acid allows for potential intramolecular hydrogen bonding.

Caption: Molecular Structure of **5-Bromo-2-(methylamino)benzoic acid**.

## Physicochemical Data Summary

The key identifiers and properties of the compound are summarized in the table below for quick reference.

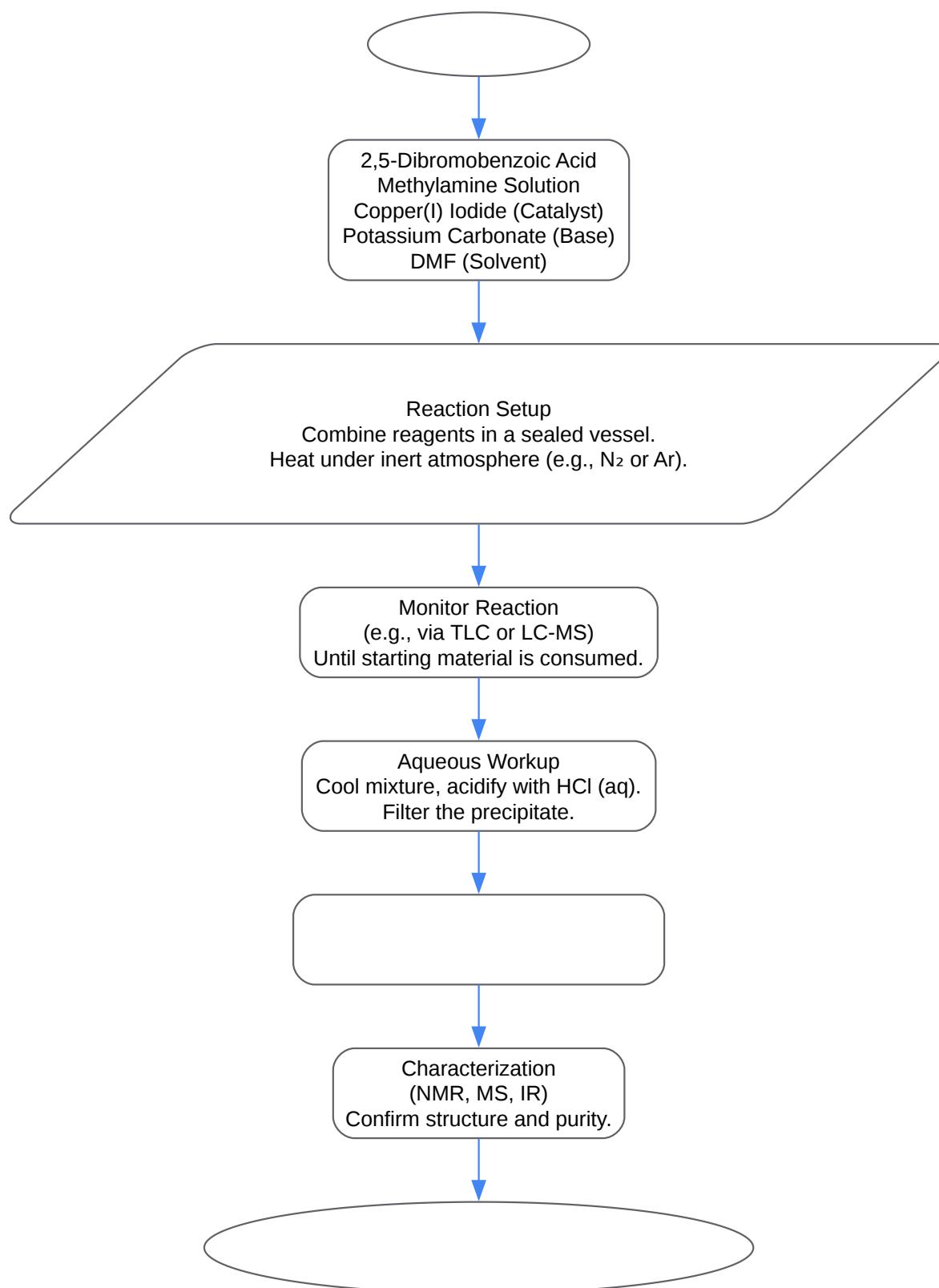
Property	Value	Reference(s)
IUPAC Name	5-bromo-2-(methylamino)benzoic acid	
CAS Number	22721-16-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	230.06 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Monoisotopic Mass	228.97385 Da	<a href="#">[5]</a>
Canonical SMILES	CNC1=C(C=C(C=C1)Br)C(=O)O	<a href="#">[5]</a>
InChI	InChI=1S/C8H8BrNO2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)	<a href="#">[5]</a>
InChIKey	SIAWPBGFCFNHCS-UHFFFAOYSA-N	<a href="#">[5]</a>
Physical Form	Solid	
Purity (Commercial)	Typically ≥95%	<a href="#">[1]</a>

## Synthesis and Purification

While various proprietary methods exist for the synthesis of **5-Bromo-2-(methylamino)benzoic acid**, a common and effective laboratory-scale approach is via an Ullmann condensation reaction. This method involves the coupling of an aryl halide with an amine, catalyzed by copper. A plausible protocol, adapted from the synthesis of a similar analogue, 5-bromo-2-(phenylamino)benzoic acid, is described below.[6][7]

## Proposed Synthetic Workflow: Ullmann Condensation

The proposed reaction involves the coupling of 2,5-dibromobenzoic acid with methylamine in the presence of a copper catalyst and a base. The base is crucial for neutralizing the hydrobromic acid byproduct generated during the reaction.



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Caption: Proposed workflow for the synthesis of the target compound.

## Experimental Protocol

Disclaimer: This is a proposed protocol and should be performed by qualified personnel with appropriate risk assessments.

- **Reagent Preparation:** In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2,5-dibromobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).
- **Solvent and Amine Addition:** Add anhydrous N,N-Dimethylformamide (DMF) as the solvent. Then, add a 40% aqueous solution of methylamine (2.0 eq) to the flask.
- **Reaction Conditions:** The reaction mixture is heated to 100-120 °C under a nitrogen atmosphere. The causality for heating is to provide the necessary activation energy for the C-Br bond cleavage and C-N bond formation, which are kinetically slow at room temperature.
- **Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting 2,5-dibromobenzoic acid spot is no longer visible.
- **Workup:** After completion, the mixture is cooled to room temperature and poured into a beaker of cold water. The solution is then acidified to pH ~2-3 using 2M hydrochloric acid, which protonates the carboxylate to precipitate the product.
- **Isolation:** The resulting precipitate is collected by vacuum filtration, washed with water to remove inorganic salts, and dried.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **5-Bromo-2-(methylamino)benzoic acid**.

## Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The expected results are based on the known molecular structure.

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The aromatic region should display three signals corresponding to the protons on the benzene ring, with coupling patterns indicative of their relative positions. The methylamino group will show a singlet for the methyl protons (around 2.8-3.0 ppm) and a broader singlet for the N-H proton.
- **<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum should reveal eight distinct carbon signals, corresponding to the six carbons of the aromatic ring, the carboxylic acid carbon, and the methyl carbon.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion  $[M]^+$  due to the presence of one bromine atom (<sup>79</sup>Br and <sup>81</sup>Br in ~1:1 natural abundance), resulting in two peaks of nearly equal intensity separated by 2 Da.
- **Infrared (IR) Spectroscopy:** The IR spectrum will provide evidence for the key functional groups. Expected characteristic absorption bands include a broad O-H stretch from the carboxylic acid ( $2500\text{-}3300\text{ cm}^{-1}$ ), an N-H stretch ( $3300\text{-}3500\text{ cm}^{-1}$ ), a C=O stretch from the carbonyl group ( $1680\text{-}1710\text{ cm}^{-1}$ ), and a C-Br stretch ( $500\text{-}600\text{ cm}^{-1}$ ).

## Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with **5-Bromo-2-(methylamino)benzoic acid**.

## Hazard Identification

Based on available safety data, the compound is classified with the following hazards:

- H302: Harmful if swallowed.[\[8\]](#)
- H315: Causes skin irritation.[\[8\]](#)
- H319: Causes serious eye irritation.[\[8\]](#)
- H335: May cause respiratory irritation.[\[8\]](#)

## Recommended Precautions and PPE

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] For operations that may generate dust, a NIOSH-approved respirator is recommended.
- First Aid:
  - If Inhaled: Move the person to fresh air.[8]
  - In Case of Skin Contact: Wash off immediately with plenty of soap and water.[9]
  - In Case of Eye Contact: Rinse cautiously with water for several minutes.[9]
  - If Swallowed: Rinse mouth and seek medical attention.[8]

## Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[3][9] It is recommended to keep it in a dark place to prevent potential degradation from light.[3]

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- To cite this document: BenchChem. [5-Bromo-2-(methylamino)benzoic acid molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1611904#5-bromo-2-methylamino-benzoic-acid-molecular-structure-and-weight]

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